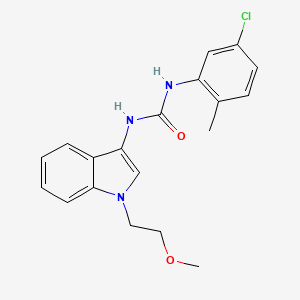
3,4-(Methylenedioxy)phenylzinc iodide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-(Methylenedioxy)phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc reagent commonly used in organic synthesis. It is a solution of 3,4-(Methylenedioxy)phenylzinc iodide in tetrahydrofuran, a solvent known for its ability to dissolve a wide range of organic compounds. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-(Methylenedioxy)phenylzinc iodide typically involves the reaction of 3,4-(Methylenedioxy)iodobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
3,4-(Methylenedioxy)iodobenzene+Zn→3,4-(Methylenedioxy)phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of 3,4-(Methylenedioxy)phenylzinc iodide may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-(Methylenedioxy)phenylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds.
Transmetalation: It can transfer its phenyl group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out at low temperatures to control the rate of reaction.
Transmetalation: Catalysts such as palladium or nickel are used, often in the presence of ligands to stabilize the metal center.
Major Products
The major products of reactions involving 3,4-(Methylenedioxy)phenylzinc iodide depend on the specific reaction conditions and substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while transmetalation followed by coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
3,4-(Methylenedioxy)phenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug candidates.
Material Science: It is employed in the synthesis of organic materials with specific electronic properties.
Biological Studies: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicinal Chemistry: It is involved in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism by which 3,4-(Methylenedioxy)phenylzinc iodide exerts its effects involves the transfer of its phenyl group to an electrophilic center. This transfer can occur through nucleophilic addition or transmetalation, depending on the reaction conditions. The molecular targets and pathways involved are typically the electrophilic carbon atoms in carbonyl compounds or the metal centers in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 4-Methoxyphenylzinc iodide
- 4-Acetoxyphenylzinc iodide
Uniqueness
3,4-(Methylenedioxy)phenylzinc iodide is unique due to the presence of the methylenedioxy group, which can influence the electronic properties of the phenyl ring and affect the reactivity of the compound. This makes it particularly useful in reactions where electronic effects play a crucial role in determining the outcome.
Properties
IUPAC Name |
5H-1,3-benzodioxol-5-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.HI.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIDMGKROVNHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2620034.png)
![3-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2620035.png)
![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)



![2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2620046.png)
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)
![3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2620048.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
